molecular formula C21H19FN2O3S2 B11073243 N-(2-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

N-(2-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B11073243
M. Wt: 430.5 g/mol
InChI Key: VJNVMQAUZKIOSF-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine, pyrrolidinone, and thiophene groups in the molecule suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluoroaniline, 2-oxopyrrolidine, and thiophene derivatives. These intermediates are then subjected to sulfonation, amidation, and other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the molecule can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent, particularly in antibacterial or anticancer research.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZENE-1-SULFONAMIDE would depend on its specific biological target. Typically, sulfonamides inhibit enzymes by mimicking the substrate, thereby blocking the enzyme’s activity. The presence of fluorine and other functional groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(2-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C21H19FN2O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C21H19FN2O3S2/c22-19-6-1-2-7-20(19)24(15-17-5-4-14-28-17)29(26,27)18-11-9-16(10-12-18)23-13-3-8-21(23)25/h1-2,4-7,9-12,14H,3,8,13,15H2

InChI Key

VJNVMQAUZKIOSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CS3)C4=CC=CC=C4F

Origin of Product

United States

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